An In-depth Technical Guide to 3-(Cyclopropylmethyl)thiophenylboronic Acid: Properties, Synthesis, and Applications
An In-depth Technical Guide to 3-(Cyclopropylmethyl)thiophenylboronic Acid: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
3-(Cyclopropylmethyl)thiophenylboronic acid (CAS No. 1025746-82-0) is a specialized arylboronic acid that serves as a valuable building block in modern organic synthesis, particularly in the realm of medicinal chemistry.[1][2] Its unique structure, combining an aromatic boronic acid with a cyclopropylmethyl thioether moiety, offers a versatile platform for introducing this distinct fragment into complex molecular architectures. The cyclopropyl group is a well-regarded motif in drug design for its ability to modulate potency, metabolic stability, and physicochemical properties. This guide provides a comprehensive overview of the chemical properties, a plausible synthetic route, reactivity, and key applications of 3-(Cyclopropylmethyl)thiophenylboronic acid, with a focus on its utility in palladium-catalyzed cross-coupling reactions.
Core Chemical and Physical Properties
3-(Cyclopropylmethyl)thiophenylboronic acid is a solid at room temperature, possessing the fundamental properties outlined in the table below.[3][4] While detailed experimental data such as a precise melting point and solubility parameters are not extensively documented in peer-reviewed literature, the properties of analogous compounds, such as 3-thiopheneboronic acid, suggest it is likely soluble in methanol and other polar organic solvents.[5]
| Property | Value | Reference(s) |
| CAS Number | 1025746-82-0 | [3][4] |
| Molecular Formula | C₁₀H₁₃BO₂S | [3][4] |
| Molecular Weight | 208.09 g/mol | [4] |
| Appearance | Off-white to light yellow solid | [2] |
| Synonyms | (3-((Cyclopropylmethyl)thio)phenyl)boronic acid, 3-[(cyclopropylmethyl)sulfanyl]phenylboronic acid | [6] |
| InChI Key | MKUPUWRGZDJOQK-UHFFFAOYSA-N | [6] |
| SMILES | B(O)(O)c1cc(ccc1)SCC2CC2 | [No direct source found] |
Synthesis and Purification
Proposed Synthetic Pathway
The proposed synthesis commences with 3-bromothiophenol, which is first S-alkylated with (bromomethyl)cyclopropane. The resulting thioether is then converted to an organometallic species (either a Grignard or organolithium reagent) and subsequently trapped with a trialkyl borate to furnish the desired boronic acid after hydrolysis.
Caption: Proposed synthetic pathway for 3-(Cyclopropylmethyl)thiophenylboronic acid.
Step-by-Step Experimental Protocol (Hypothetical)
-
S-Alkylation: To a solution of 3-bromothiophenol (1.0 eq.) in acetone, add potassium carbonate (1.5 eq.). Stir the mixture at room temperature for 30 minutes. Add (bromomethyl)cyclopropane (1.1 eq.) dropwise and heat the reaction mixture to reflux for 4-6 hours, monitoring by TLC. Upon completion, cool the reaction, filter off the solids, and concentrate the filtrate under reduced pressure. Purify the crude product (3-bromo-1-((cyclopropylmethyl)thio)benzene) by column chromatography.
-
Grignard Formation and Borylation: To a flame-dried flask under an inert atmosphere (N₂ or Ar), add magnesium turnings (1.2 eq.) in anhydrous THF. Add a small crystal of iodine to initiate the reaction. Slowly add a solution of 3-bromo-1-((cyclopropylmethyl)thio)benzene (1.0 eq.) in anhydrous THF to maintain a gentle reflux. After the magnesium is consumed, cool the Grignard reagent to -78 °C.
-
Borate Trapping and Hydrolysis: To the cooled Grignard solution, add triisopropyl borate (1.3 eq.) dropwise, maintaining the temperature below -60 °C. Allow the mixture to slowly warm to room temperature and stir overnight. Quench the reaction by slowly adding 1 M aqueous HCl at 0 °C. Stir vigorously for 1 hour.
-
Work-up and Purification: Extract the aqueous mixture with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude boronic acid can be purified by trituration with a non-polar solvent (e.g., hexane) or by recrystallization to yield the final product.
Analytical and Spectroscopic Characterization
While specific spectra for 3-(Cyclopropylmethyl)thiophenylboronic acid are not publicly available, its expected spectroscopic features can be predicted based on its structure and data from analogous compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons (in the range of 7.0-8.0 ppm), the methylene protons of the cyclopropylmethyl group (a doublet adjacent to the sulfur), the cyclopropyl methine proton (a multiplet), and the cyclopropyl methylene protons (multiplets at higher field). The B(OH)₂ protons are often broad and may exchange with deuterated solvents like D₂O or methanol-d₄.
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¹³C NMR: The carbon spectrum will display signals for the aromatic carbons, with the carbon bearing the boron atom often being difficult to observe due to quadrupolar relaxation.[9] Signals for the methylene and methine carbons of the cyclopropylmethyl group will also be present.
-
¹¹B NMR: The ¹¹B NMR spectrum is a powerful tool for characterizing boronic acids. A signal in the range of 28-33 ppm is expected for the trigonal planar (sp²) boronic acid.[10][11] In the presence of a base, this signal will shift upfield due to the formation of the tetrahedral (sp³) boronate species.
Field Insight: Overcoming NMR Challenges Arylboronic acids have a propensity to form cyclic trimeric anhydrides (boroxines), which can lead to complex or broad NMR spectra.[6] To obtain a clean monomeric spectrum, it is advisable to run the NMR in a solvent that can break up these oligomers, such as methanol-d₄ or by adding a small amount of D₂O to the sample.[6]
Infrared (IR) Spectroscopy
The IR spectrum will be characterized by several key absorptions:
-
A strong, broad O-H stretching band in the region of 3200-3600 cm⁻¹.
-
Aromatic C-H stretching vibrations just above 3000 cm⁻¹.
-
Aliphatic C-H stretching from the cyclopropylmethyl group just below 3000 cm⁻¹.
-
Aromatic C=C stretching bands in the 1400-1600 cm⁻¹ region.
-
A strong B-O stretching vibration around 1350 cm⁻¹.
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) using techniques like electrospray ionization (ESI) would be expected to show the protonated molecule [M+H]⁺ or the sodium adduct [M+Na]⁺, allowing for confirmation of the molecular formula.
Reactivity and Key Applications
The primary utility of 3-(Cyclopropylmethyl)thiophenylboronic acid lies in its role as a coupling partner in the Suzuki-Miyaura cross-coupling reaction.[12][13] This palladium-catalyzed reaction is one of the most powerful and versatile methods for forming C-C bonds between sp²-hybridized carbon atoms.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Role in Drug Discovery
The incorporation of the 3-(cyclopropylmethyl)thiophenyl moiety can be advantageous in drug design for several reasons:
-
Metabolic Stability: The thioether linkage and the cyclopropyl group can influence the metabolic profile of a drug candidate, potentially blocking sites of oxidation.
-
Lipophilicity and Solubility: The lipophilic nature of the fragment can be fine-tuned to optimize cell permeability and overall pharmacokinetic properties.
-
Structural Rigidity: The cyclopropyl group introduces a degree of conformational rigidity, which can lead to higher binding affinity for a biological target.
General Protocol for Suzuki-Miyaura Coupling
-
Reaction Setup: In a reaction vessel, combine the aryl or heteroaryl halide (1.0 eq.), 3-(Cyclopropylmethyl)thiophenylboronic acid (1.2-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq.).
-
Solvent and Degassing: Add a suitable solvent system, typically a mixture of an organic solvent (e.g., dioxane, toluene, or DME) and water. Degas the mixture thoroughly by bubbling with an inert gas (N₂ or Ar) for 15-30 minutes.
-
Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) with stirring. Monitor the reaction progress using TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.
Stability, Handling, and Safety
Like most arylboronic acids, 3-(Cyclopropylmethyl)thiophenylboronic acid requires careful handling and storage to maintain its integrity.
-
Stability: Boronic acids are susceptible to protodeboronation, especially under harsh acidic or basic conditions.[14] They should be stored in a cool, dry place under an inert atmosphere to prevent degradation.
-
Handling: Use personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[3] Handle the solid in a well-ventilated area or a fume hood to avoid inhalation of dust.[3]
-
Safety: The compound is classified as a skin and eye irritant.[3] In case of contact, wash the affected area thoroughly with water. Consult the Safety Data Sheet (SDS) for complete hazard information.[3]
Conclusion
3-(Cyclopropylmethyl)thiophenylboronic acid is a valuable, albeit specialized, reagent for organic synthesis. Its primary application in Suzuki-Miyaura cross-coupling reactions provides a direct and efficient route to introduce a unique structural motif that is of significant interest in drug discovery and materials science. While detailed experimental data for this specific compound is sparse in the literature, a robust understanding of its properties and reactivity can be derived from the well-established chemistry of analogous arylboronic acids. This guide provides the foundational knowledge and practical insights necessary for researchers to effectively utilize this versatile building block in their synthetic endeavors.
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